molecular formula C23H23FN2O4S2 B2542717 N-cyclohexyl-2-((4-((4-fluorophenyl)sulfonyl)-2-phenyloxazol-5-yl)thio)acetamide CAS No. 850926-02-2

N-cyclohexyl-2-((4-((4-fluorophenyl)sulfonyl)-2-phenyloxazol-5-yl)thio)acetamide

Cat. No.: B2542717
CAS No.: 850926-02-2
M. Wt: 474.57
InChI Key: QXRBLOSXXFBCBT-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-((4-((4-fluorophenyl)sulfonyl)-2-phenyloxazol-5-yl)thio)acetamide is a useful research compound. Its molecular formula is C23H23FN2O4S2 and its molecular weight is 474.57. The purity is usually 95%.
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Scientific Research Applications

Immunomodulation and Anticancer Activity

A novel synthetic immunomodulator, closely related to the chemical structure , has been investigated for its potential to enhance immune responses in various experimental models. This compound has shown effectiveness in potentiating the immune response to weak antigens and restoring alloreactivity, indicating potential applications in immunotherapy and cancer treatment (Wang et al., 1988). Additionally, it was found to modulate the immune response to tumors, augmenting the effectiveness of cytotoxic chemotherapy in mice challenged with murine leukemia (Wang et al., 2004).

COX-2 Inhibition

Research into derivatives with similar structural components has led to the identification of potent, highly selective, and orally active COX-2 inhibitors. These inhibitors, such as JTE-522, are currently in phase II clinical trials for the treatment of rheumatoid arthritis, osteoarthritis, and acute pain, highlighting the therapeutic potential of compounds within this chemical class (Hashimoto et al., 2002).

Antimicrobial Applications

A study on heterocyclic compounds incorporating a sulfamoyl moiety, similar to the target compound, has demonstrated promising in vitro antibacterial and antifungal activities. This suggests potential applications of such compounds as antimicrobial agents, contributing to the development of new therapeutic strategies against resistant strains (Darwish et al., 2014).

COVID-19 Drug Utilization

The reactivity investigation of N-(phenylsulfonyl)acetamide derivatives, closely related to the compound , against nitrogen nucleophiles has highlighted their potential use in antimalarial activity. Furthermore, these derivatives have been evaluated for their ADMET properties and tested for their effectiveness as COVID-19 drugs, indicating a versatile application in infectious disease treatment (Fahim & Ismael, 2021).

Synthesis and Characterization of Novel Derivatives

Extensive research has been conducted on the synthesis and characterization of novel thiazole, pyridone, pyrazole, chromene, hydrazone derivatives bearing a biologically active sulfonamide moiety. These studies have led to the creation of compounds with potential therapeutic applications, including antimicrobial and anticancer activities, further emphasizing the chemical versatility and significance of the core structure (Gouda et al., 2010).

Properties

IUPAC Name

N-cyclohexyl-2-[[4-(4-fluorophenyl)sulfonyl-2-phenyl-1,3-oxazol-5-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN2O4S2/c24-17-11-13-19(14-12-17)32(28,29)22-23(30-21(26-22)16-7-3-1-4-8-16)31-15-20(27)25-18-9-5-2-6-10-18/h1,3-4,7-8,11-14,18H,2,5-6,9-10,15H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXRBLOSXXFBCBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CSC2=C(N=C(O2)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.